molecular formula C10H14BrN3 B12950701 5-Bromo-3-(piperidin-3-yl)pyridin-2-amine

5-Bromo-3-(piperidin-3-yl)pyridin-2-amine

Cat. No.: B12950701
M. Wt: 256.14 g/mol
InChI Key: SPVXHMNTXVXXTB-UHFFFAOYSA-N
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Description

5-Bromo-3-(piperidin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14BrN3 It is a brominated derivative of pyridine, featuring a piperidine ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(piperidin-3-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of a piperidine moiety. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. Subsequent reactions with piperidine under controlled conditions yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent piperidine attachment using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(piperidin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-(piperidin-3-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(piperidin-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-3-piperidin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H14BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h4,6-7,13H,1-3,5H2,(H2,12,14)

InChI Key

SPVXHMNTXVXXTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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